1-(3-Ethyl-4-mercaptophenyl)propan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-4-mercaptophenyl)propan-2-one typically involves the reaction of 3-ethyl-4-mercaptophenyl derivatives with appropriate ketones under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes . The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-(3-Ethyl-4-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-4-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways . The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function . Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways .
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H14OS |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(3-ethyl-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14OS/c1-3-10-7-9(6-8(2)12)4-5-11(10)13/h4-5,7,13H,3,6H2,1-2H3 |
InChI Key |
FEFGRODVMQNDRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC(=O)C)S |
Origin of Product |
United States |
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